Product packaging for Quinoxaline-2,3-dicarboxylic acid(Cat. No.:CAS No. 6924-99-8)

Quinoxaline-2,3-dicarboxylic acid

Cat. No.: B3056127
CAS No.: 6924-99-8
M. Wt: 218.17 g/mol
InChI Key: CQZDWYYGOZOTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on the Development of Quinoxaline (B1680401) Core Chemistry

The journey into the chemistry of quinoxalines began in 1884 with the first synthesis of a quinoxaline derivative by Körner and Hinsberg. mdpi.comencyclopedia.pub Their pioneering work involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub This fundamental reaction has since become a cornerstone for the synthesis of a wide array of quinoxaline derivatives. mdpi.com

Over the years, the methods for preparing quinoxalines have evolved significantly. Traditional synthesis pathways often required high temperatures and the use of strong acid catalysts. nih.gov However, the last two decades have seen a surge in the development of greener and more efficient synthetic methodologies. nih.gov These modern approaches include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and reactions conducted in aqueous media. nih.gov

A variety of catalytic systems have been explored to facilitate quinoxaline synthesis. For instance, iodine has been used as a catalyst to promote the oxidative cyclization between 1,2-diamino compounds and hydroxyl ketones. mdpi.comencyclopedia.pub Other notable catalysts include zinc triflate, which can be used in acetonitrile (B52724) at room temperature or in solvent-free conditions with microwave assistance, and solid acid catalysts like TiO2-Pr-SO3H, which allow for a one-step reaction with high yields and no byproducts. mdpi.com

The following table provides a brief overview of some key methods developed for the synthesis of the quinoxaline core:

YearResearchersKey Development
1884Körner and HinsbergFirst synthesis of a quinoxaline derivative via condensation of o-phenylenediamine and a 1,2-dicarbonyl derivative. mdpi.comencyclopedia.pub
Modern EraVariousDevelopment of green chemistry pathways using catalysts like zinc triflate and solid acids. mdpi.com
Modern EraVariousUse of microwave-assisted synthesis and reactions in aqueous media to improve efficiency and reduce environmental impact. nih.gov

Significance of Quinoxaline-2,3-dicarboxylic Acid as a Strategic Heterocyclic Building Block

This compound and its derivatives, particularly its anhydride (B1165640), are highly valued as strategic building blocks in organic synthesis. ontosight.airesearchgate.net Their utility stems from the reactive nature of the dicarboxylic acid functionality, which allows for a variety of chemical transformations. These transformations can be tailored to introduce specific functional groups or substituents, enabling the exploration of structure-activity relationships for the development of new molecules with desired properties. ontosight.ai

One of the most versatile derivatives is 2,3-dichloroquinoxaline (B139996) (DCQX), which serves as a key intermediate in the synthesis of a wide range of functionalized quinoxalines. arabjchem.orgarabjchem.org The two chlorine atoms at the C2 and C3 positions make DCQX an excellent electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions. arabjchem.orgarabjchem.org This allows for the direct introduction of new carbon-heteroatom bonds (e.g., C-O, C-N, C-S) at these positions. arabjchem.orgresearchgate.net

The strategic importance of these building blocks is evident in their application in diverse fields:

Medicinal Chemistry : this compound derivatives are used to design and synthesize novel pharmaceutical agents with potential biological activities. ontosight.ai

Materials Science : These compounds serve as precursors for the synthesis of functional materials, including luminescent materials and organic semiconductors. ontosight.aiarabjchem.org

The reactivity of quinoxaline-2,3-dicarboxylic anhydride has been investigated with various nucleophiles. For example, its reaction with heterocyclic amines can lead to the formation of novel substituted quinoxalines and polyheterocyclic systems. researchgate.net

Overview of Key Academic Research Domains in this compound Chemistry

The unique structural features and chemical reactivity of this compound and its derivatives have made them a subject of intense academic research. The broad spectrum of biological activities exhibited by quinoxaline-based compounds has positioned them as privileged scaffolds in medicinal chemistry. researchgate.net Key research domains include:

Anticancer Agents : Quinoxaline derivatives have been extensively studied for their potential as anticancer drugs. mdpi.comresearchgate.net For instance, a series of quinoxaline-2-carboxylic acid derivatives were identified as potent inhibitors of the human proviral integration site for Moloney murine leukemia virus-1 (Pim-1) kinase, a target in cancer therapy. nih.gov The lead compound in this study demonstrated inhibitory activity at nanomolar concentrations. nih.gov

Antimicrobial Agents : Research has demonstrated the efficacy of quinoxaline derivatives against a range of microbial pathogens. researchgate.net This includes antibacterial and antifungal activity. nih.govresearchgate.net Novel quinoxaline-2-carboxylic acid 1,4-dioxides have been synthesized and evaluated as antimycobacterial agents, showing promise for the development of new anti-tuberculosis drugs. mdpi.com

Antiviral Activity : The antiviral properties of quinoxaline derivatives are another significant area of investigation. ontosight.airesearchgate.net

Materials Science : Beyond medicinal applications, quinoxaline derivatives are explored for their use in functional materials. They have been incorporated into dyes for solar cells, fluorescent materials, and as corrosion inhibitors for metals. mdpi.com

The following table summarizes some of the key research applications of quinoxaline derivatives:

Research DomainApplicationExample
Medicinal ChemistryAnticancerPim-1 kinase inhibitors. nih.gov
Medicinal ChemistryAntimicrobialAntimycobacterial agents. mdpi.com
Medicinal ChemistryAntiviralGeneral antiviral research. ontosight.airesearchgate.net
Materials ScienceElectronicsOrganic semiconductors. mdpi.com
Materials ScienceEnergyDyes in solar cells. mdpi.com
Materials ScienceProtectionCorrosion inhibitors. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O4 B3056127 Quinoxaline-2,3-dicarboxylic acid CAS No. 6924-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxaline-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-9(14)7-8(10(15)16)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZDWYYGOZOTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219303
Record name Quinoxaline-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6924-99-8
Record name 2,3-Quinoxalinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6924-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline-2,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC402845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-2,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINOXALINE-2,3-DICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA97RT8ZGP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Quinoxaline 2,3 Dicarboxylic Acid and Its Direct Precursors

Classical Condensation Routes to Quinoxaline-2,3-dicarboxylic Acid and its Anhydride (B1165640)

The most traditional and widely employed methods for synthesizing the quinoxaline (B1680401) framework involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.compharmacyinfoline.com These reactions are often carried out in solvents like ethanol (B145695) or acetic acid and may require elevated temperatures. pharmacyinfoline.com

Reaction of o-Phenylenediamine with Dihydroxytartaric Acid Derivatives

A primary classical route to this compound involves the reaction of o-phenylenediamine with dihydroxytartaric acid. This condensation reaction directly forms the quinoxaline ring system with carboxylic acid groups at the 2 and 3 positions. The resulting dicarboxylic acid can then be dehydrated to form the corresponding anhydride.

Condensation with Oxalic Acid or Related Dicarbonyl Compounds

Another well-established method is the condensation of substituted o-phenylenediamines with oxalic acid. nih.gov This reaction, often conducted in an acidic medium such as 4N hydrochloric acid under reflux, yields quinoxaline-2,3(1H,4H)-diones. nih.gov A solvent-free approach for the synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives has been developed by grinding o-phenylenediamine and oxalic acid together at room temperature, offering high atom economy. ias.ac.in While not directly yielding the dicarboxylic acid, these dione (B5365651) derivatives serve as important precursors. The oxidation of quinoxaline itself, which can be prepared from o-phenylenediamine and glyoxal, with potassium permanganate (B83412) also leads to the formation of pyrazine-2,3-dicarboxylic acid, a related compound. orgsyn.org

High-Temperature Water Synthesis Approaches to Quinoxaline Carboxylic Acid Derivatives

In recent years, high-temperature water (HTW) has emerged as a promising medium for organic synthesis, offering an alternative to volatile and toxic organic solvents. researchgate.net The synthesis of 2,3-diarylquinoxaline-6-carboxylic acids has been successfully achieved by reacting 1,2-diarylketones with 3,4-diaminobenzoic acid in HTW at temperatures ranging from 150–230 °C for short reaction times of 5–30 minutes. researchgate.net This method demonstrates comparable performance to classical syntheses while avoiding harsh reagents. researchgate.net

A notable challenge in HTW synthesis is the potential for decarboxylation of the resulting carboxylic acids. researchgate.net However, studies have shown that by carefully controlling reaction parameters such as temperature and time, the formation of decarboxylated byproducts can be minimized. thieme-connect.com For instance, the synthesis of a target quinoxaline carboxylic acid was completed at 230 °C in 10 minutes, with the yield of the decarboxylated analogue being significantly lower. thieme-connect.com Furthermore, protecting the carboxylic acid group, for example as a methyl ester, allows for a one-pot reaction sequence where quinoxaline formation is followed by ester hydrolysis at higher temperatures to yield the desired carboxylic acid, thereby preventing decarboxylation. thieme-connect.com

Exploring Alternative and Green Synthetic Pathways for this compound Analogues

The development of environmentally benign and efficient synthetic methods is a major focus in modern chemistry. For the synthesis of quinoxaline derivatives, several green approaches have been investigated, moving away from traditional methods that often require harsh conditions and toxic catalysts. mdpi.com

One such approach involves the use of solid acid catalysts like TiO2-Pr-SO3H, which can promote the reaction between o-phenylenediamine and α-dicarbonyl compounds at room temperature in a short time frame. mdpi.com Other green catalysts that have been successfully employed include cupric sulfate (B86663) pentahydrate (CuSO4·5H2O) in water or ethanol, and zinc triflate. mdpi.comresearchgate.net These methods are often characterized by simple procedures, high yields, and the use of recyclable catalysts. mdpi.comresearchgate.net

Microwave irradiation has also been utilized to accelerate the synthesis of quinoxaline derivatives, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.netijiset.com For example, the condensation of o-phenylenediamine with dicarbonyl compounds can be efficiently carried out under microwave irradiation in ethanol. sapub.org Furthermore, solvent-free methods, such as grinding reactants together, represent a highly atom-economical and environmentally friendly route to quinoxaline derivatives. ias.ac.in The use of surfactant-type catalysts like p-dodecylbenzenesulfonic acid in water also provides a green and efficient pathway for quinoxaline synthesis. mobt3ath.com

Interactive Data Table: Comparison of Synthetic Methodologies

Synthetic MethodReactantsCatalyst/ConditionsKey Advantages
Classical Condensationo-Phenylenediamine, Dihydroxytartaric Acid/Oxalic AcidAcidic medium, RefluxWell-established, reliable
High-Temperature Water Synthesis1,2-Diarylketones, 3,4-Diaminobenzoic Acid150-230 °C, WaterAvoids organic solvents, fast
Green Pathway (Solid Acid Catalyst)o-Phenylenediamine, α-Dicarbonyl CompoundTiO2-Pr-SO3H, Room TemperatureEnvironmentally friendly, fast
Green Pathway (Microwave)o-Phenylenediamine, Dicarbonyl CompoundEthanol, MicrowaveShort reaction times, high yields

Chemical Transformations and Derivatization Strategies for Quinoxaline 2,3 Dicarboxylic Acid

Reactivity of Quinoxaline-2,3-dicarboxylic Anhydride (B1165640)

Quinoxaline-2,3-dicarboxylic anhydride serves as a key intermediate for the synthesis of diverse quinoxaline (B1680401) derivatives. Its anhydride ring is susceptible to nucleophilic attack, leading to a variety of functionalized products.

Nucleophilic Ring-Opening Reactions with Heterocyclic Amines

The reaction of quinoxaline-2,3-dicarboxylic anhydride with heterocyclic amines as nitrogen nucleophiles has been extensively studied. researchgate.net For instance, treatment of the anhydride with 2-aminobenzo[b]thiophenes in refluxing ethanol (B145695) results in the formation of novel substituted quinoxalines. researchgate.net This reaction underscores the susceptibility of the anhydride ring to open upon attack by the amine nucleophile, leading to the formation of a carboxamide and a carboxylic acid functionality.

Formation of Dicarboxamides and Related Amide Derivatives

The fusion of quinoxaline-2,3-dicarboxylic anhydride with aromatic amines can lead to the formation of dicarboxamides. researchgate.net Similarly, the reaction of 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride with binucleophiles like 1,4-phenylenediamine, 1,2-phenylenediamines, and 2-aminophenol (B121084) in refluxing ethanol yields 2-carboxamidoquinoxaline-3-carboxylic acid derivatives. researchgate.net These carboxamido derivatives can be further reacted with the anhydride to produce biscarboxamido derivatives. researchgate.net

Intramolecular and Intermolecular Cyclization Reactions for Polyheterocyclic System Formation

This compound derivatives are valuable precursors for the synthesis of polyheterocyclic systems through cyclization reactions. For example, substituted quinoxalines derived from the ring-opening of the anhydride can undergo double cyclization when refluxed with hydrazine (B178648) hydrate, furnishing complex polyheterocyclic systems. researchgate.net Furthermore, refluxing these substituted quinoxalines in acetic anhydride can lead to the formation of pyrroloquinoxalines. researchgate.net In another example, refluxing 2-carboxamidoquinoxaline-3-carboxylic acid derivatives with acetic anhydride affords pyrrolo[3,4-d]quinoxaline derivatives. researchgate.net

Further Functionalization of this compound Derivatives

The derivatives of this compound can be further functionalized to introduce additional chemical diversity and explore their structure-activity relationships.

Acetylation Reactions and Imide Formation

Acetylation of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives with acetic anhydride at room temperature yields the corresponding acetamido derivatives. researchgate.net When these derivatives are refluxed in acetic anhydride, they can undergo cyclization to form pyrrolo[3,4-d]quinoxaline derivatives, which are essentially imides. researchgate.net Additionally, refluxing a thieno[2,3-d]pyrimidine (B153573) derivative, obtained from a quinoxaline precursor, with acetic anhydride results in the formation of an acetamido derivative. researchgate.net

Condensation Reactions with Aldehydes: Schiff Base Derivatives

Condensation reactions of quinoxaline derivatives containing a primary amino group with aromatic aldehydes are a common strategy to synthesize Schiff bases. For instance, a thieno[2,3-d]pyrimidine derivative, which is synthesized from a quinoxaline precursor, can be condensed with aromatic aldehydes to furnish the corresponding Schiff bases. researchgate.net Similarly, the condensation of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives with aromatic aldehydes in DMF can produce Schiff's bases. researchgate.net Interestingly, carrying out this reaction under fusion conditions can lead to decarboxylation and the formation of the corresponding Schiff's bases. researchgate.net

Rearrangement Reactions Originating from this compound

Rearrangement reactions represent a powerful class of transformations in organic synthesis, enabling significant structural modifications of a molecule. For this compound, these reactions primarily involve the conversion of its carboxylic acid functionalities into other important chemical groups, such as amines or their derivatives. These transformations, which include named reactions like the Hofmann, Curtius, and Schmidt rearrangements, proceed through key intermediates, leading to the formation of novel quinoxaline scaffolds. Such derivatization is crucial for accessing compounds with diverse chemical and biological properties.

The Hofmann, Curtius, and Schmidt reactions are particularly relevant as they provide pathways to convert carboxylic acids into isocyanates or amines. When applied to a dicarboxylic acid like this compound, these reactions can be controlled to react at one or both carboxylic acid sites, yielding a variety of products.

Hofmann Rearrangement

The Hofmann reaction, or Hofmann degradation, traditionally converts a primary amide to a primary amine with one fewer carbon atom. When applied to the derivatives of this compound, it serves as a key step in the synthesis of other fused heterocyclic systems. A notable example is the synthesis of alloxazine (B1666890) from this compound. rsc.org In this process, the dicarboxylic acid is first converted to its corresponding diamide (B1670390), quinoxaline-2,3-dicarboxamide. The subsequent treatment of the diamide under Hofmann conditions (typically using bromine and a strong base like sodium hydroxide) induces a rearrangement that leads to the formation of the tricyclic alloxazine system.

Starting MaterialKey IntermediateReactionProduct
This compoundQuinoxaline-2,3-dicarboxamideHofmann RearrangementAlloxazine

Table 1: Synthesis of Alloxazine via Hofmann Rearrangement.

Curtius Rearrangement

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. wikipedia.org This reaction is highly efficient for converting carboxylic acids into a wide array of functional groups, as the resulting isocyanate can be trapped by various nucleophiles. nih.govorganic-chemistry.org Starting from this compound, the diacyl chloride can be converted into a diacyl azide. The subsequent rearrangement can proceed in a stepwise or simultaneous manner depending on the reaction conditions.

The generated isocyanate groups at the 2 and 3 positions of the quinoxaline ring are highly reactive intermediates. nih.gov They can be hydrolyzed to form the corresponding diamine (quinoxaline-2,3-diamine), react with alcohols to form bis(carbamates), or with amines to form bis(urea) derivatives. wikipedia.org This pathway offers a reliable method for introducing amine-related functionalities onto the quinoxaline core. The reaction is known for its tolerance of various functional groups and for proceeding with retention of configuration at the migrating group. nih.gov

Starting MaterialReagentsKey IntermediatePotential Products
This compound1. SOCl₂ or (COCl)₂ 2. NaN₃ 3. Heat (Δ)Quinoxaline-2,3-diisocyanateQuinoxaline-2,3-diamine (with H₂O) Dialkyl quinoxaline-2,3-dicarbamate (with ROH) N,N'-Disubstituted quinoxaline-2,3-bis(urea) (with RNH₂)

Table 2: Products from Curtius Rearrangement of this compound.

Schmidt Reaction

The Schmidt reaction provides another direct route from carboxylic acids to amines, using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgslideshare.net This reaction is closely related to the Curtius rearrangement but avoids the need to isolate the acyl azide intermediate. wikipedia.org The carboxylic acid reacts with hydrazoic acid, typically in the presence of a strong acid like sulfuric acid, to form a protonated azido (B1232118) ketone intermediate. byjus.com This intermediate then rearranges, losing nitrogen gas to form a protonated isocyanate, which is subsequently hydrolyzed to the amine. byjus.com

Starting MaterialReagentsKey IntermediatePotential Product
This compoundHN₃, H₂SO₄Protonated isocyanateQuinoxaline-2,3-diamine

Table 3: Schmidt Reaction applied to this compound.

Coordination Chemistry of Quinoxaline 2,3 Dicarboxylic Acid As a Ligand

Ligand Design Principles and Diverse Coordination Modes in Metal Complexes

Quinoxaline-2,3-dicarboxylic acid stands as a versatile ligand in the field of coordination chemistry, primarily owing to its multiple coordination sites. The presence of two carboxylic acid groups and two nitrogen atoms within the quinoxaline (B1680401) ring system allows for a rich variety of coordination modes. N-heterocyclic polycarboxylic acids, such as this one, are excellent candidates for forming metal complexes due to these varied binding possibilities. nih.gov The design of ligands is a critical aspect of constructing metal-organic frameworks (MOFs), with the "node and spacer" approach being a foundational strategy. illinois.edu In this approach, metal ions or clusters act as nodes, while the organic ligands, like this compound, serve as spacers, dictating the resulting framework's topology. illinois.edu

The coordination behavior is significantly influenced by the flexible and varied nature of the carboxylic acid groups. mdpi.com These groups can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. mdpi.comresearchgate.net The nitrogen atoms of the quinoxaline ring can also participate in coordination, further increasing the structural diversity of the resulting metal complexes. This multi-functionality allows this compound to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The specific coordination mode adopted is often influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes involving this compound often employs hydrothermal methods. researchgate.netresearchgate.net These reactions typically involve combining the ligand with a metal salt in a suitable solvent, often water or a water/organic solvent mixture, and heating the mixture in a sealed vessel. researchgate.netnih.gov The resulting crystalline products can then be characterized by a variety of techniques to elucidate their structure and properties.

Key characterization methods include:

Infrared (IR) spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex and to probe the coordination of the carboxylate groups to the metal center. isca.merdd.edu.iq

Elemental analysis: This technique determines the elemental composition of the synthesized complex, which helps to confirm its empirical formula. isca.merdd.edu.iq

Thermogravimetric analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition of the ligand at elevated temperatures. isca.me

Coordination Polymers Involving Cadmium(II) and Zinc(II) Ions

This compound and its derivatives have been successfully used to construct coordination polymers with various transition metals, including cadmium(II) and zinc(II). mdpi.comnih.gov The versatile coordination ability of dicarboxylic acids allows them to act as linkers, connecting metal centers to form extended networks. mdpi.commdpi.com

In the case of cadmium(II), coordination polymers have been synthesized where the Cd(II) ions are bridged by the carboxylate groups of the ligand, leading to the formation of multidimensional structures. nih.govnih.gov For instance, two new cadmium(II) coordination polymers were assembled using pyrazine-2,3-dicarboxylic acid and bis(1,2,4-triazol-1-yl)alkane ligands, resulting in two- and three-dimensional frameworks. nih.gov The structural diversity of these polymers is often influenced by the specific synthetic conditions and the presence of auxiliary ligands. nih.gov

Similarly, zinc(II) ions readily form coordination polymers with dicarboxylic acid ligands. mdpi.com The carboxylate groups can adopt various bridging modes, connecting multiple zinc centers and leading to diverse architectures. mdpi.com The resulting zinc(II) coordination polymers can exhibit interesting properties, such as photoluminescence. mdpi.com The stereochemical versatility of zinc(II) also contributes to the formation of porous structures within the coordination polymer network. mdpi.com

Structural Analysis of Metal-Quinoxaline-2,3-dicarboxylic Acid Complexes via X-ray Crystallography

Single-crystal X-ray crystallography is an indispensable tool for the detailed structural characterization of metal-quinoxaline-2,3-dicarboxylic acid complexes. mdpi.comnih.gov This technique provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center. nih.govrsc.orgscirp.org

For example, the crystal structure of a cadmium(II) coordination polymer based on pyrazine-2,3-dicarboxylic acid revealed a two-dimensional wave-like structure that further extends into a three-dimensional supramolecular network through hydrogen bonding. nih.gov In another example, a different cadmium(II) complex with the same ligand formed a three-dimensional framework. nih.gov These studies highlight how subtle changes in the synthetic approach or co-ligands can lead to significantly different crystal structures.

The analysis of crystallographic data also reveals the diverse coordination modes of the this compound ligand. It can act as a bridging ligand, connecting two or more metal centers through its carboxylate groups. mdpi.com Furthermore, the nitrogen atoms of the quinoxaline ring can also coordinate to the metal ion, leading to chelation and the formation of stable five- or six-membered rings. The conformation of the ligand, such as the twist of the carboxylate groups relative to the quinoxaline plane, also plays a crucial role in determining the final structure of the complex. nih.gov

Interactive Table: Crystallographic Data for Selected Metal-Quinoxaline-2,3-dicarboxylic Acid Analogue Complexes
CompoundMetal IonSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
[Cu(pqx)Cl2(DMSO)]Cu(II)P21------ nih.gov
(Cp2Co)[Fe2Cl4(dpq)]Fe(II)9.1189(18)9.836(2)18.537(4)75.92(3)81.95(3)69.32(3) scirp.org
(Cp2Co)[Co2Cl4(dpq)]Co(II)C2/c26.996(5)9.5223(19)23.961(5)90.0091.07(3)90.00 scirp.org
(Cp*2Co)[Zn2Cl4(dpq)]Zn(II)C2/c------ rsc.org
[Cd(C14H16N6)(C6H2N2O4)(H2O)2]Cd(II)8.8341(18)10.385(2)12.062(2)107.49(3)96.08(3)94.13(3) nih.gov
[Cd(C12H12N6)(C6H2N2O4)(H2O)2]Cd(II)P21/n10.150(2)14.161(3)13.011(3)90.00109.91(3)90.00 nih.gov

This compound as a Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. illinois.edu this compound, with its rigid structure and multiple coordination sites, is an excellent candidate for use as a building block in the synthesis of MOFs. illinois.edu

Rational Design and Selection Criteria for MOF Linkers

The rational design of MOFs relies on the principles of reticular chemistry, which involves the deliberate assembly of pre-designed molecular building blocks into extended, ordered structures. nih.gov The selection of the organic linker is a critical step in this process, as it largely determines the porosity, stability, and functionality of the resulting MOF. nih.govchemrxiv.org

Key criteria for selecting a linker like this compound for MOF synthesis include:

Rigidity: Rigid linkers help to create well-defined and permanent porous structures.

Directionality: The specific geometry of the linker dictates the topology of the resulting framework.

Functionality: The presence of functional groups on the linker can be used to tune the chemical properties of the MOF, such as its affinity for certain molecules.

Length: The length of the linker influences the size of the pores within the MOF. nih.gov

The use of computational modeling can aid in the rational design of MOFs by predicting the structures and properties of hypothetical frameworks before their synthesis. rsc.org This approach allows for the high-throughput screening of potential linkers and metal centers to identify promising candidates for specific applications. chemrxiv.orgrsc.org

Hydrothermal Synthesis Approaches for this compound Based MOFs

Hydrothermal synthesis is a widely used method for the preparation of MOFs. mdpi.comresearchgate.netnih.govchemrxiv.org This technique involves heating a mixture of the metal salt and the organic linker in a sealed container, typically in the presence of a solvent, at temperatures above the boiling point of the solvent. researchgate.net The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the MOF product. researchgate.net

The synthesis of quinoxaline-based MOFs can be achieved through hydrothermal reactions. For instance, the hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids has been reported, demonstrating the feasibility of forming the quinoxaline core under these conditions. researchgate.net By carefully controlling the reaction parameters, such as temperature, time, and the ratio of reactants, it is possible to influence the structure and properties of the resulting MOF. researchgate.net For example, a study on the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids showed that temperatures between 150–230 °C and reaction times of 5–30 minutes were effective. researchgate.net

The use of hydrothermal methods can also lead to the formation of novel and complex structures. For example, two three-dimensional cadmium(II) coordination polymers were synthesized hydrothermally using a tripodal carboxylate ligand, where the final structure was tuned by the choice of an auxiliary ligand. nih.gov

Supramolecular Chemistry and Self Assembly Processes Involving Quinoxaline 2,3 Dicarboxylic Acid

Elucidating Hydrogen Bonding Interactions in Quinoxaline-2,3-dicarboxylic Acid Systems

Hydrogen bonding plays a pivotal role in dictating the supramolecular assemblies of this compound. The carboxylic acid groups are primary sites for strong hydrogen bond formation, often leading to the creation of recognizable motifs.

A common and highly stable hydrogen-bonding pattern is the carboxylic acid dimer , where two molecules of this compound associate through a pair of O-H···O hydrogen bonds. This interaction is a robust and frequently observed synthon in the crystal structures of carboxylic acids.

Beyond self-association, the nitrogen atoms within the quinoxaline (B1680401) ring can act as hydrogen bond acceptors. This allows for the formation of hydrogen bonds with suitable donor groups, including the carboxylic acid protons of neighboring molecules. This O-H···N interaction provides an additional pathway for the assembly of molecules into larger networks. acs.org

Furthermore, in the presence of other molecules, known as co-formers, a wider array of hydrogen bonding interactions can be observed. For instance, in cocrystals with other hydrogen bond donors or acceptors, this compound can form heteromeric synthons. These interactions are fundamental in the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties.

Role of Pi-Stacking Interactions in Crystal Engineering and Supramolecular Architectures

In addition to hydrogen bonding, π-stacking interactions are a significant force in the self-assembly of this compound. The planar, electron-deficient quinoxaline ring system readily participates in π-π interactions, contributing to the stability and dimensionality of the resulting supramolecular structures. rsc.orgnih.gov

These interactions occur when the aromatic rings of adjacent molecules arrange themselves in a face-to-face or offset face-to-face manner. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. In the context of this compound, π-stacking can occur between the quinoxaline moieties of neighboring molecules, often leading to the formation of one-dimensional columns or stacks within the crystal lattice. researchgate.net

The nature of the substituents on the quinoxaline ring can influence the strength and geometry of the π-stacking interactions. Electron-donating or electron-withdrawing groups can modify the electron density of the aromatic system, thereby tuning the nature of the π-π interactions. rsc.org This provides a handle for crystal engineers to control the self-assembly process and create materials with specific electronic or optical properties.

Impact of Solvent and Temperature on Supramolecular Assembly

The formation of supramolecular assemblies from this compound is highly sensitive to the conditions of the crystallization process, particularly the choice of solvent and the temperature. nih.gov These parameters can significantly influence the kinetics and thermodynamics of self-assembly, leading to the formation of different crystal forms (polymorphs) or entirely different supramolecular structures. nih.govresearchgate.net

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can play a critical role. researchgate.net In a study involving quinoline-2,3-dicarboxylic acid, a related compound, the use of a mixed solvent system of water and methanol (B129727) led to the esterification of one of the carboxylic acid groups, resulting in a different molecular building block for self-assembly. nih.gov This highlights how the solvent can directly participate in the reaction and alter the final product. The solvent can also influence which intermolecular interactions are favored. For example, a polar, protic solvent might compete for hydrogen bonding sites, potentially disrupting the formation of strong carboxylic acid dimers and favoring other assembly pathways.

Temperature Effects: Temperature can affect both the solubility of the compound and the stability of different supramolecular arrangements. In the same study on quinoline-2,3-dicarboxylic acid, a change in reaction temperature led to the selective decomposition of one of the carboxylic acid groups, again dramatically altering the molecular structure and the resulting supramolecular assembly. nih.gov At lower temperatures, mononuclear complexes were formed, while at higher temperatures, two-dimensional layered structures were obtained. nih.gov This demonstrates that temperature can be used as a tool to control the dimensionality of the resulting supramolecular architecture.

The following table summarizes the observed effects of solvent and temperature on the assembly of a related dicarboxylic acid system:

ConditionReactantResulting Compound TypeDimensionalityReference
Room Temp to 70°C in H₂O/H₂O+CH₃OHQuinoline-2,3-dicarboxylic acidMononuclear complexes0-D nih.gov
Above 90°C in H₂OQuinoline-2,3-dicarboxylic acid2-D layer-like structures2-D nih.gov
Mixed solvent of H₂O + CH₃OH (1:1 v/v)Quinoline-2,3-dicarboxylic acidEsterified mononuclear complex0-D nih.gov
Mixed solvent of H₂O + CH₃OH (1:1 v/v)Quinoline-2,3-dicarboxylic acid with Cd salt1-D double-stranded chain1-D nih.gov

These findings underscore the critical role that experimental conditions play in directing the self-assembly of this compound and related compounds, offering a pathway to control the structure and, consequently, the properties of the resulting materials.

Cocrystallization Studies with Quinoxaline Derivatives and Dicarboxylic Acids

Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of solid materials by combining two or more different molecules in a single crystal lattice. researchgate.netnih.gov Studies involving quinoxaline derivatives and dicarboxylic acids have demonstrated the potential to create novel supramolecular architectures with tailored properties. acs.orgresearchgate.net

In these studies, the primary driving force for cocrystal formation is often the strong and directional hydrogen bond between the carboxylic acid group of the dicarboxylic acid and a basic nitrogen atom on the quinoxaline derivative. acs.org This interaction can lead to the formation of well-defined supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

For example, cocrystallization experiments between quinoxaline and dicarboxylic acids like oxalic acid and fumaric acid have been reported. acs.org The resulting crystal structures are typically governed by strong O-H···N hydrogen bonds. acs.org The specific dicarboxylic acid used can influence the final structure. For instance, in the cocrystal of quinoxaline with fumaric acid, C-H···O hydrogen bonds contribute to the formation of a planar sheet-like structure. In contrast, the cocrystal with oxalic acid adopts a nonplanar, bent structure to optimize its C-H···O hydrogen bonds. acs.org

The stoichiometry of the cocrystals can also vary, with 1:1 ratios being common, but other ratios are also possible depending on the specific molecules and crystallization conditions. nih.gov The table below provides examples of cocrystallization studies involving quinoxaline derivatives and other organic molecules.

Quinoxaline DerivativeCoformerResulting Interaction/StructureReference
QuinoxalineOxalic AcidNonplanar bent structure due to optimized C-H···O hydrogen bonds. acs.org acs.org
QuinoxalineFumaric AcidPlanar sheet-like structure stabilized by C-H···O hydrogen bonds. acs.org acs.org
2,3-Dimethylquinoxaline3,5-Dinitrobenzoic AcidFormation of a new cocrystal with a monoclinic crystal system. researchgate.net researchgate.net
1,4-Dihydroquinoxaline-2,3-dione2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinoneCocrystal stabilized by CCA/AA hydrogen bonds and π-stacking interactions. rsc.org rsc.org

These studies demonstrate that cocrystallization is a versatile strategy for creating a wide range of supramolecular architectures based on quinoxaline derivatives. By carefully selecting the coformer, it is possible to tune the crystal packing and, consequently, the physical and chemical properties of the resulting materials.

Advanced Spectroscopic and Structural Elucidation of Quinoxaline 2,3 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including Quinoxaline-2,3-dicarboxylic acid. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the molecular framework, connectivity, and electronic properties of the compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the quinoxaline (B1680401) ring are expected to appear in the aromatic region, typically at downfield chemical shifts due to the deshielding effect of the heterocyclic aromatic system. The protons of the benzene (B151609) moiety of the quinoxaline core typically resonate between δ 7.80 and 8.20 ppm. researchgate.net The acidic protons of the two carboxylic acid groups are highly deshielded and would appear as a broad singlet at a much lower field, often exceeding δ 12.0 ppm, and its observation can be dependent on the solvent used. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the carboxylic acid groups (C=O) are characteristically found at the most downfield region of the spectrum, typically around δ 174 ppm. rsc.org The aromatic and heterocyclic carbons of the quinoxaline ring system display signals in the δ 128-154 ppm range. researchgate.netrsc.org The specific chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid substituents.

The following table summarizes the anticipated NMR spectral data for this compound.

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ ppm) Assignment Chemical Shift (δ ppm) Assignment
> 12.0 (Broad s, 2H)-COOH~174.0C=O (Carboxylic Acid)
7.80 - 8.20 (m, 4H)Ar-H (Quinoxaline)128.0 - 154.0Aromatic & Heterocyclic C

Note: Spectra are typically recorded in deuterated solvents like DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound like this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and quinoxaline functionalities. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The carbonyl (C=O) stretching vibration will give rise to a strong, sharp peak typically found around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring system will appear in the 1500-1650 cm⁻¹ region. symbiosisonlinepublishing.com A peak for the C-Br functional group has been previously identified at 686.66 cm⁻¹ in a bromomethylated quinoxaline derivative. symbiosisonlinepublishing.com

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. nih.gov The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum. It can be a powerful tool for studying molecular structure, especially for detecting skeletal vibrations of the quinoxaline core. The Raman technique can be used to investigate various metabolic processes in different parts of a single plant. nih.gov

Key expected vibrational frequencies are detailed in the table below.

Vibrational Data
Wavenumber (cm⁻¹) Assignment Technique
2500 - 3300 (broad)O-H stretch (Carboxylic acid)IR
1700 - 1725 (strong)C=O stretch (Carboxylic acid)IR, Raman
1500 - 1650C=N, C=C stretch (Quinoxaline ring)IR, Raman
1200 - 1300C-O stretch (Carboxylic acid)IR
~920 (broad)O-H bend (out-of-plane)IR

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule upon absorption of light, while photoluminescence (PL) spectroscopy measures the light emitted by the molecule as it returns to the ground state.

UV-Vis Absorption: this compound is expected to exhibit strong UV absorption due to its extended conjugated π-electron system. The spectrum would typically show multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The high-energy π-π* transitions, associated with the aromatic system, are generally observed in the 200-250 nm range. symbiosisonlinepublishing.com The lower-energy n-π* transitions, involving the non-bonding electrons on the nitrogen atoms, are expected at longer wavelengths, potentially around 348 nm. symbiosisonlinepublishing.com

Photoluminescence: Many quinoxaline derivatives are known to be fluorescent. rsc.org Upon excitation at an appropriate wavelength (e.g., one of its absorption maxima), this compound may exhibit photoluminescence. The emission wavelength and quantum yield are sensitive to the molecular structure and solvent environment. For instance, a vinyl benzaldehyde (B42025) capped quinoxaline derivative has been reported to show bluish-green emission at approximately 454 nm when excited at 348 nm. symbiosisonlinepublishing.com Other derivatives have shown emission between 401-491 nm. rsc.org

The electronic spectroscopic properties are summarized below.

Electronic Spectroscopy Data
Parameter Wavelength (nm)
UV-Vis λ_max (π-π)~250
UV-Vis λ_max (n-π)~348
Photoluminescence λ_em450 - 500 (Expected)

Mass Spectrometry (MS) and Chromatographic Techniques (e.g., HPLC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool (HPLC-MS) for purity assessment and trace analysis.

Mass Spectrometry (MS): The calculated monoisotopic mass of this compound (C₁₀H₆N₂O₄) is 218.0328 g/mol . In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ at m/z 219.0406 or a deprotonated molecule [M-H]⁻ at m/z 217.0251. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern that further confirms the structure.

High-Performance Liquid Chromatography (HPLC-MS): An HPLC-MS method is ideal for verifying the purity of this compound and for its quantification in various matrices. nih.govakjournals.com A reversed-phase C18 column is commonly used for separation. researchgate.net The method involves injecting the sample into the HPLC system, where it is separated from impurities before being introduced into the mass spectrometer for detection. The retention time from the HPLC provides one level of identification, while the mass-to-charge ratio from the MS provides definitive confirmation. This combined approach is highly sensitive and specific. nih.govakjournals.com

A summary of the expected mass spectrometric and chromatographic data is provided in the table.

Chromatography & Mass Spectrometry Data
Technique Parameter & Expected Value
HPLCSeparation on a reversed-phase C18 column
Mass Spectrometry (ESI+)[M+H]⁺ ion at m/z 219.0406
Mass Spectrometry (ESI-)[M-H]⁻ ion at m/z 217.0251
Tandem MS (MS/MS)Characteristic fragmentation pattern

Advanced Materials Science and Chemical Sensing Applications of Quinoxaline 2,3 Dicarboxylic Acid

Integration into Functional Materials

The quinoxaline (B1680401) core is a robust building block for creating materials with tailored electronic and optical properties. Its derivatives are increasingly integrated into complex organic systems designed for high performance in electronic devices. nih.gov The ability to modify the structure, for instance, by creating quinoxaline-2,3-dicarboxylic acid anhydride (B1165640), allows for further synthetic manipulations to build larger, functional molecules. researchgate.net

Quinoxaline derivatives are recognized for their excellent electron-transporting capabilities, a crucial property for efficient OLEDs and OPVs. nih.gov In OLEDs, these compounds can serve multiple roles, including as materials for the electron transporting layer, or as either the host or guest in the emissive layer, due to their luminescence, rigidity, and thermal stability. google.com

Table 1: Performance of Quinoxaline-Based Acceptors in Organic Solar Cells

Acceptor NameDonor PolymerOpen-Circuit Voltage (VOC)Short-Circuit Current (JSC) (mA cm–2)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
BQ-2FBrPM60.944 V18.6157.5610.11%
BQ-2Cl-FBrPM60.928 V20.9659.2911.54%

Data sourced from a study on structurally modified quinoxaline-based small molecule acceptors with brominated end groups. acs.org

The strong electron-accepting nature of the quinoxaline moiety makes it an attractive component for organic sensitizers in DSSCs. acs.org In the typical donor-π-acceptor (D-π-A) structure of organic dyes, the quinoxaline unit can function as a potent electron acceptor, facilitating efficient charge separation and injection into the semiconductor's conduction band (e.g., TiO₂). acs.orgjmaterenvironsci.com

Table 2: Photovoltaic Performance of Quinoxaline-Based Dyes in DSSCs

Dye NameConfigurationPower Conversion Efficiency (η)
RC-21Vertical Conjugation3.30%
RC-22Horizontal Conjugation (D-A-π-A)5.56%

Data sourced from a study on novel quinoxaline-based organic sensitizers. nih.gov

Quinoxaline-based conjugated polymers are actively being developed for applications in polymer solar cells and other optoelectronic devices. nih.govrsc.org The incorporation of the electron-deficient quinoxaline unit into a polymer backbone, often alternating with electron-rich donor units, creates D-A copolymers with tunable band gaps and energy levels. rsc.orgmdpi.com This strategy is fundamental to designing materials that can absorb a broad spectrum of light and facilitate efficient charge transport. rsc.org

These polymers have achieved remarkable success in PSCs, with power conversion efficiencies exceeding 11%, highlighting their potential for commercial viability. rsc.org The solubility, thermal stability, and electron transport properties of these polymers can be optimized by attaching various alkyl or aryl side chains to the quinoxaline core, making them suitable for solution-based processing of electronic devices. mdpi.comgoogle.com Theoretical studies using DFT and TDDFT help in designing new polymers with desired optoelectronic properties, such as narrow optical energy gaps and strong absorption spectra, further advancing their application in photovoltaics. mdpi.com

The quinoxaline scaffold is a foundational component in the design of chemically controllable molecular switches. nih.gov This functionality arises from the π-deficient aromatic system of quinoxaline, which can be integrated into larger push-pull structures. nih.govmdpi.com The electronic properties of these molecules can be reversibly altered by external stimuli, such as changes in pH or the binding of specific ions. This change in the electronic structure leads to a measurable change in their optical properties (color or fluorescence), allowing them to function as a "switch." researchgate.netmdpi.com For example, the protonation and deprotonation of amino groups attached to the quinoxaline core can switch the molecule between different colored and fluorescent states. mdpi.com

Development of Chemical Sensors

The excellent and tunable photophysical properties of quinoxaline derivatives make them ideal candidates for the development of chemosensors. rawdatalibrary.net They are widely employed in platforms designed for the colorimetric and fluorometric detection of a variety of chemical species, including metal cations, anions, and neutral molecules. researchgate.netrawdatalibrary.net

Quinoxaline-based chemosensors operate on the principle of interaction between the analyte and the sensor molecule, which triggers a detectable change in the sensor's absorption (color) or emission (fluorescence) spectrum. researchgate.net These sensors are often designed with a "push-pull" architecture, where electron-donating groups are attached to the electron-deficient quinoxaline core. mdpi.com

The binding of an analyte, such as a metal ion or a change in pH, modulates the intramolecular charge transfer (ICT) within the molecule, leading to a spectral shift. nih.govmdpi.com For example, a quinoxaline derivative functionalized with aminopropyl groups acts as a dual optical pH sensor, exhibiting distinct shifts in both its absorption and emission bands in response to pH changes in aqueous solutions. mdpi.com Similarly, other quinoxaline-based fluorescent sensors have been developed for the highly selective "switch-off" detection of toxic metal ions like Hg²⁺, where the fluorescence is quenched upon binding. nih.gov The ease with which the quinoxaline structure can be modified allows for the rational design of highly sensitive and selective sensors for specific environmental and biological targets. researchgate.netrawdatalibrary.net

Electrochemical Sensor Design and Methodologies

The development of electrochemical sensors based on quinoxaline derivatives has garnered significant interest due to their potential for sensitive and selective detection of various analytes. While direct applications of this compound in electrochemical sensor design are not extensively documented in current literature, the methodologies employed for closely related quinoxaline carboxylic acids provide a strong framework for understanding potential sensor fabrication and operation. A prominent approach involves the use of molecularly imprinted polymers (MIPs) to create highly selective recognition sites for the target analyte.

A notable example is the development of a molecularly imprinted electrochemical sensor for the determination of quinoxaline-2-carboxylic acid (QCA). nih.gov This sensor was constructed by modifying a glassy carbon electrode (GCE) with a multi-walled carbon nanotubes-chitosan (MWNTs-CS) composite functional layer, followed by the electropolymerization of a sol-gel MIP film. nih.gov The MWNTs-CS layer serves to enhance the electron transfer rate and increase the electrode surface area, thereby amplifying the electrochemical signal of QCA reduction. nih.gov

The MIP film is created by polymerizing a monomer in the presence of the template molecule (in this case, QCA). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the analyte. This imprinting process bestows a high degree of selectivity upon the sensor. The performance of such a sensor is influenced by several experimental parameters, including the ratio of template to monomer, the number of electropolymerization cycles, the conditions for template removal, the pH of the supporting electrolyte, and the accumulation time for the analyte. nih.gov

The characterization of these modified electrodes typically involves electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). nih.gov Differential pulse voltammetry (DPV) is often employed for the quantitative determination of the analyte due to its higher sensitivity and better resolution compared to CV. nih.gov

The analytical performance of these quinoxaline carboxylic acid sensors can be quite impressive. For instance, the described QCA sensor exhibited a wide linear response range and a low detection limit, demonstrating its suitability for trace-level analysis. nih.gov The practical applicability of such sensors has been successfully demonstrated in the analysis of real-world samples, such as determining QCA levels in pork products. nih.govnih.gov

Table 1: Performance of a Molecularly Imprinted Electrochemical Sensor for Quinoxaline-2-Carboxylic Acid

ParameterValueReference
ElectrodeMIP/sol-gel/MWNTs-CS/GCE nih.gov
AnalyteQuinoxaline-2-carboxylic acid (QCA) nih.gov
Detection MethodDifferential Pulse Voltammetry (DPV) nih.gov
Linear Range2.0 x 10⁻⁶ to 1.0 x 10⁻³ mol L⁻¹ nih.gov
Detection Limit (S/N=3)4.4 x 10⁻⁷ mol L⁻¹ nih.gov
ApplicationDetermination of QCA in pork products nih.gov

Chiroptical Chemosensors for Enantiomeric Recognition

Quinoxaline-based polymers, particularly those derived from this compound precursors, have shown exceptional promise as chiroptical chemosensors for the recognition of enantiomers. These sensors operate on the principle of induced circular dichroism (ICD), where the interaction of a chiral analyte with an achiral polymer induces a helical conformation in the polymer backbone, resulting in a measurable CD signal. nih.gov

Achiral, dynamic helical polymers, such as poly(quinoxaline-2,3-diyl)s bearing achiral carboxylic acid side chains, have been synthesized for this purpose. nih.gov These polymers exist as a racemic mixture of right- and left-handed helices in solution and are therefore CD-silent. However, upon the addition of a chiral guest molecule, such as a chiral amine or amino alcohol, the polymer chains are induced to adopt a preferred helical sense (either right- or left-handed), leading to the appearance of a distinct ICD spectrum. nih.gov

The mechanism of this enantiomeric recognition and helix induction is based on the formation of non-covalent complexes between the carboxylic acid groups on the polymer and the functional groups of the chiral analyte. The specific interactions, which can include hydrogen bonding and acid-base interactions, are stereospecific, meaning that the two enantiomers of the chiral guest will interact differently with the polymer, leading to opposite helical preferences. The efficiency of this helix induction is dependent on the structural compatibility between the polymer and the chiral guest. nih.gov

The high sensitivity of these poly(quinoxaline-2,3-diyl)-based poly(carboxylic acid)s allows for their use as highly effective CD-based sensors for the detection and quantification of even minute enantiomeric imbalances in chiral molecules. nih.gov For example, these sensors have been successfully employed to determine enantiomeric excesses as low as 0.2-0.6% in commercially available chiral amines. nih.gov

The chiroptical response of these sensors can be fine-tuned by modifying the structure of the polymer, such as the nature of the carboxylic acid side chains and the degree of polymerization. nih.gov This allows for the development of sensors with tailored selectivity for different types of chiral analytes. The ability to switch the helical chirality of these polymers, for instance by changing the solvent, further enhances their versatility and potential applications in areas such as asymmetric catalysis and the development of chiral materials. nih.gov

Table 2: Enantiomeric Recognition using Poly(quinoxaline-2,3-diyl)-based Poly(carboxylic acid)s

Polymer SystemChiral Analyte(s)Principle of DetectionKey FindingsReference(s)
Poly(quinoxaline-2,3-diyl)s with carboxymethoxymethyl and carboxyethoxymethyl side chainsChiral amines (e.g., 1-phenylethylamine, nicotine), 1,2-amino alcohols (e.g., valinol, leucinol, prolinol), arginineInduced Circular Dichroism (ICD)Highly sensitive detection and quantification of small enantiomeric imbalances (0.2-0.6% ee). nih.gov
Poly(quinoxaline-2,3-diyl)s with boronyl pendantsChiral diols, diamines, amino alcoholsInduced Circular Dichroism (ICD)Reversible induction of a single-handed helical structure with sub-equimolar amounts of chiral amino alcohols. researchgate.net
Poly(quinoxaline-2,3-diyl)s with phosphine (B1218219) pendantsN-protected amino acid methyl estersInduced Circular Dichroism (ICD)Induction of a single-handed helical conformation in the presence of chiral additives, enabling highly enantioselective catalysis. researchgate.net

Q & A

Basic: What are the primary synthetic routes for Quinoxaline-2,3-dicarboxylic acid, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via condensation of o-phenylenediamines with 1,2-dicarbonyl derivatives under acidic conditions. Optimization includes:

  • Catalyst/Solvent: Polyphosphoric acid (PPA) enhances reaction efficiency by acting as both catalyst and solvent .
  • Temperature Control: Maintaining 80–120°C improves yield while minimizing side reactions like decarboxylation .
  • Derivatization: Reacting the anhydride form with nucleophiles (e.g., thiophene) under reflux in ethanol yields bioactive derivatives (e.g., thieno[2,3-d]pyrimidines) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • 1H NMR: Distinct proton environments are observed (e.g., δ 6.87–7.90 for aromatic protons in dicarboxylic derivatives) .
  • X-ray Crystallography: Resolves regiochemistry and crystal packing; CCDC 1983315 confirms structural details for nitro-thiophene quinoxaline derivatives .
  • IR Spectroscopy: Carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm functional groups .

Advanced: How can this compound be utilized in designing metal-organic frameworks (MOFs) for functional materials?

Answer:

  • Coordination Chemistry: The dicarboxylic groups chelate metals (e.g., Cu²⁺, Mn²⁺) in solvothermal reactions (DMF/ethanol, 120°C, 24h) to form MOFs .
  • Composite Design: Integration with graphene oxide enhances corrosion inhibition on carbon steel, validated via electrochemical impedance spectroscopy (EIS) .
  • Tailoring Porosity: Adjusting linker-to-metal ratios modulates pore size for applications in catalysis or gas storage .

Advanced: What strategies improve the biological activity of this compound derivatives?

Answer:

  • Anhydride Intermediate: Reacting the acid with PPA forms an anhydride, enabling nucleophilic substitution with amines or thiols for antimicrobial/antitumor activity .
  • Structure-Activity Relationship (SAR): Electron-withdrawing substituents (e.g., -NO₂) at C6/C7 positions enhance cytotoxicity against HeLa cells .
  • In Silico Screening: Molecular docking predicts binding affinity to microbial enzymes (e.g., DNA gyrase) to prioritize synthetic targets .

Basic: What are the key challenges in achieving regioselective functionalization of this compound?

Answer:

  • Competing Reactivity: Carboxylic groups at C2/C3 and N1 nitrogen compete for electrophilic/nucleophilic attacks.
  • Protection Strategies: Methyl esterification (using methanol/H₂SO₄) protects carboxyl groups, directing reactions to the quinoxaline ring .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves selectivity for C2/C3 positions .

Advanced: How do substituents influence the electronic properties and coordination behavior of this compound?

Answer:

  • Electron-Withdrawing Groups (EWGs): -NO₂ or -Cl substituents increase carboxylic acid acidity, enhancing metal-chelation stability in MOFs .
  • Spectroscopic Analysis: UV-Vis spectroscopy reveals redshifted absorption bands with EWGs, indicating extended π-conjugation .
  • Electrochemical Studies: Cyclic voltammetry shows substituents alter redox potentials, critical for designing electroactive materials .

Basic: What solvent systems are optimal for recrystallizing this compound derivatives?

Answer:

  • Polar Protic Solvents: Methanol/water mixtures (7:3 v/v) yield high-purity crystals due to hydrogen bonding with carboxyl groups .
  • Co-Solvent Systems: DMF/ethanol gradients (1:4) dissolve hydrophobic derivatives (e.g., methyl esters) without decomposition .

Advanced: What mechanistic insights explain the corrosion inhibition properties of Quinoxaline-based MOFs?

Answer:

  • Adsorption Mechanisms: MOFs form a protective layer on steel surfaces via physisorption (van der Waals) and chemisorption (coordination with Fe²⁺) .
  • Electrochemical Validation: Potentiodynamic polarization shows reduced corrosion current density (icorr) by >60% in acidic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Quinoxaline-2,3-dicarboxylic acid
Reactant of Route 2
Quinoxaline-2,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.